![molecular formula C22H31F2N3O B5350376 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5350376.png)
1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
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Overview
Description
1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidines. It is a potent and selective inhibitor of the dopamine transporter (DAT). This compound has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter (this compound). This compound is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting this compound, this compound increases the levels of dopamine in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can have therapeutic effects in the treatment of various neurological and psychiatric disorders. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its selectivity and potency as a this compound inhibitor. It has also been shown to have low toxicity and minimal side effects. However, the limitations of using this compound include the need for controlled conditions during synthesis and the potential for drug interactions with other medications.
Future Directions
There are many future directions for the study of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One potential direction is the development of more potent and selective this compound inhibitors for the treatment of neurological and psychiatric disorders. Another direction is the study of the long-term effects of using this compound and its potential for addiction and abuse. Additionally, the potential use of this compound in combination with other medications for the treatment of various disorders should be explored.
Synthesis Methods
The synthesis of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-(3,5-difluorobenzyl)piperazine with pyrrolidine-1-carboxylic acid followed by the addition of 1,4-dibromobutane. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Scientific Research Applications
1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to effectively inhibit the reuptake of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.
properties
IUPAC Name |
[1-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F2N3O/c23-19-12-17(13-20(24)14-19)15-25-10-5-21(6-11-25)27-9-3-4-18(16-27)22(28)26-7-1-2-8-26/h12-14,18,21H,1-11,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGFLZWHNVTPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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